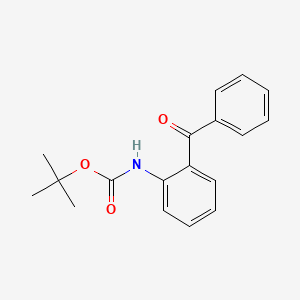
Tert-butyl N-(2-benzoylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-benzoylphenyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid, featuring a benzoyl group attached to the phenyl ring and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-benzoylphenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-benzoylphenyl isocyanate with tert-butyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as a base, under controlled temperature conditions to ensure the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-benzoylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Carbamic acid, (2-benzoylphenyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-benzoylphenyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The benzoyl group may play a role in binding to specific sites, while the ester group can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-benzoyl-4-bromophenyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2-benzoyl-4-chlorophenyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, (2-benzoylphenyl)-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of the tert-butyl ester group
Propriétés
Formule moléculaire |
C18H19NO3 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
tert-butyl N-(2-benzoylphenyl)carbamate |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)22-17(21)19-15-12-8-7-11-14(15)16(20)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,19,21) |
Clé InChI |
JHYKLFQMOHYMDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


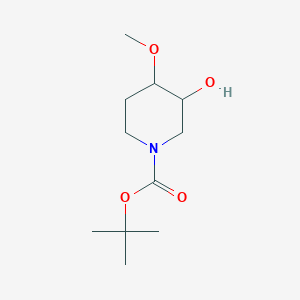


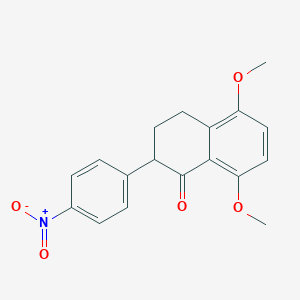
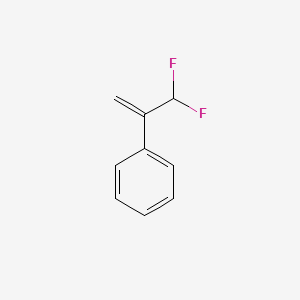
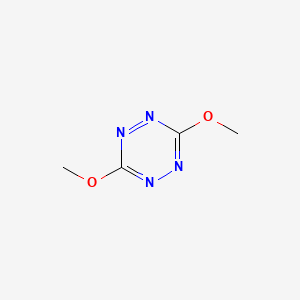

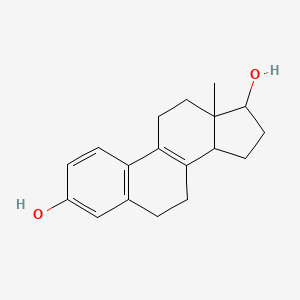


![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
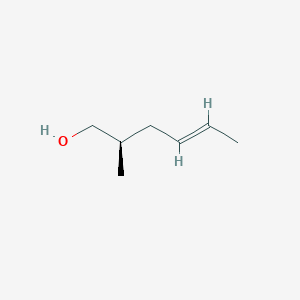

![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)
